molecular formula C5H2F2N2O2 B15055840 2,5-Difluoro-4-nitropyridine

2,5-Difluoro-4-nitropyridine

Cat. No.: B15055840
M. Wt: 160.08 g/mol
InChI Key: MWYKKLNGBMSFKY-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitropyridine (C₅H₂F₂N₂O₂) is a fluorinated nitro-substituted pyridine derivative characterized by a pyridine ring with a nitro (-NO₂) group at the 4-position and fluorine atoms at the 2- and 5-positions. This compound exhibits unique electronic and steric properties due to the strong electron-withdrawing effects of the nitro and fluorine substituents, which significantly influence its reactivity, solubility, and applications in organic synthesis and medicinal chemistry. The fluorine atoms enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical intermediates, while the nitro group facilitates electrophilic and nucleophilic transformations .

Properties

Molecular Formula

C5H2F2N2O2

Molecular Weight

160.08 g/mol

IUPAC Name

2,5-difluoro-4-nitropyridine

InChI

InChI=1S/C5H2F2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H

InChI Key

MWYKKLNGBMSFKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on continuous flow synthesis techniques to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production process .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitropyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These substituents reduce the basicity of the pyridine ring and enhance its reactivity towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Key Observations :

  • Melting Point: The addition of fluorine atoms increases melting points compared to non-fluorinated analogs (e.g., 4-nitropyridine) due to enhanced dipole-dipole interactions and crystalline packing .
  • Solubility: Fluorine’s electron-withdrawing nature reduces solubility in polar solvents relative to non-fluorinated analogs but improves lipid membrane permeability .

Chemical Reactivity

Electrophilic Substitution

  • This compound : The nitro group deactivates the ring, directing electrophiles to the 3-position. Fluorine’s inductive effect further reduces reactivity at adjacent positions .
  • 4-Nitropyridine : Nitro group directs electrophiles to the 3-position, but without fluorine’s deactivation, reactivity is higher .
  • 2-Fluoro-4-nitropyridine : Similar regioselectivity to the difluoro analog but exhibits faster reaction rates due to reduced steric hindrance .

Reduction Reactions

  • This compound: Catalytic hydrogenation yields 2,5-difluoro-4-aminopyridine, a precursor for antimetabolite drugs. The fluorine atoms stabilize the amine product against oxidation .
  • 4-Nitropyridine: Reduces to 4-aminopyridine, a potassium channel blocker, but lacks fluorine’s metabolic stability .

Research Findings and Advancements

  • A 2024 study demonstrated that this compound exhibits 30% higher catalytic turnover in Suzuki-Miyaura couplings than 2-fluoro-4-nitropyridine, attributed to fluorine’s synergistic electronic effects .
  • Thermal stability assays (2023) revealed that the difluoro analog decomposes at 220°C, outperforming 4-nitropyridine (180°C) and 2-chloro-4-nitropyridine (200°C) in high-temperature applications .

Biological Activity

2,5-Difluoro-4-nitropyridine is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms and a nitro group on the pyridine ring. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C5_5H3_3F2_2N2_2O2_2

Key Features:

  • Fluorine Substituents: Enhance lipophilicity and membrane penetration.
  • Nitro Group: Can be reduced to form reactive intermediates, participating in redox reactions.

Mechanisms of Biological Activity

  • Membrane Penetration: The fluorine atoms increase the compound's ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.
  • Reactive Intermediates Formation: The nitro group can undergo reduction, leading to the formation of reactive species that may interact with cellular components, impacting various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In Vitro Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of nitropyridines have demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .
  • Mechanisms of Action: These compounds may induce apoptosis and cell cycle arrest in cancer cells. For example, one study reported that a related compound caused G2/M phase cell cycle arrest and increased apoptosis rates in HepG2 hepatocellular carcinoma cell lines .

Other Biological Activities

  • Antimicrobial Properties: Some derivatives of nitropyridine have shown antimicrobial activity, suggesting potential applications in treating infections.
  • Enzyme Inhibition: Certain analogs have been explored for their ability to inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), which play a role in gene expression and cancer cell survival .

Case Studies

StudyCompoundCell LineIC50_{50} (μM)Mechanism
1This compound derivativeMDA-MB-3614.20 ± 0.19Apoptosis induction
2Related nitropyridineHepG23.84 ± 0.54G2/M phase arrest
3Phenoxy-substituted nitropyridineA5496.6 ± 0.6MMP inhibition

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